6-chloro-4-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there is no direct synthesis process available for the exact compound, related compounds have been synthesized using various methods. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . Another process involves the use of 2-isopropyl-4-methylpyridin-3-amine, a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name, but without specific experimental data or computational modeling, it’s challenging to provide a detailed analysis. The compound likely contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .Mechanism of Action
Target of Action
Similar compounds have been found to target various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Mode of Action
It’s common for kinase inhibitors to bind to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase activity .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation, and can induce programmed cell death or apoptosis .
Properties
IUPAC Name |
6-chloro-4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-6-13(4-5-19-11)23-14-8-22(9-14)17-15-7-12(18)2-3-16(15)20-10-21-17/h2-7,10,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJUMUOBQJDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.